Imidazo[5,1-f][1,2,4]triazin-4(3H)-ones belong to a class of heterocyclic compounds characterized by a fused imidazole and triazine ring system. They are considered bioisosteres of purines, notably guanine, due to their structural similarities [, , ]. This resemblance enables them to interact with biological targets that recognize purine-based structures, making them attractive candidates for pharmaceutical research and drug development [, ].
3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the imidazotriazine family. This compound features a fused structure that incorporates both imidazole and triazine rings, contributing to its unique chemical properties and potential biological activities. The systematic name reflects its structural complexity, which is characterized by specific nitrogen atom placements within the rings. The compound has garnered attention for its potential applications in medicinal chemistry and agricultural science.
3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one is classified as a heterocyclic aromatic compound. It falls under the category of triazines, specifically those that contain imidazole moieties. This classification is significant due to the compound's potential interactions in biological systems and its utility in synthesizing other complex molecules.
The synthesis of 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one can be achieved through several methods:
The molecular formula of 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one is . Its structure features:
The structural representation can be visualized through crystallographic data or computational modeling techniques that elucidate bond lengths and angles.
3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one participates in various chemical reactions including:
The reactivity of this compound is influenced by electronic effects from the nitrogen atoms in the ring systems which can stabilize or destabilize intermediates during reactions.
The mechanism of action for 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one in biological contexts typically involves:
Research indicates that derivatives of this compound exhibit significant antitumor activity with lower IC50 values compared to established chemotherapeutic agents like temozolomide .
Relevant analyses such as NMR spectroscopy confirm the structure and purity of synthesized compounds.
3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one has several notable applications:
The molecular design of 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one (molecular formula: C₅H₄N₄O, MW: 136.11 g/mol) [2] [9] strategically preserves the hydrogen-bonding triad critical for biomolecular recognition. This triad—mirroring guanine's Watson-Crick edge—comprises three key sites: N1 as a hydrogen bond acceptor (HBA), the C6 carbonyl oxygen as a strong HBA, and the N7-H group as a hydrogen bond donor (HBD) [5]. Conservation of this pharmacophoric pattern enables the compound to participate in complementary base pairing analogous to natural purines, as demonstrated in Figure 1.
Table 1: Hydrogen-Bonding Capabilities of Guanine vs. Imidazotriazinone
Site | Guanine Functionality | Imidazotriazinone Functionality | Interaction Role |
---|---|---|---|
Position 1 | N1 (HBA) | N1 (HBA) | Acceptor |
Position 6 | O6 (HBA) | O6 (HBA) | Acceptor |
Position 7 | N7 (HBD) | N7-H (HBD) | Donor |
Experimental evidence from ribozyme transition-state stabilization studies reveals that such triads provide ~2 kcal/mol of stabilization energy through cooperative hydrogen bonding [3]. This energy is essential for enzymatic catalysis where guanine residues participate directly in chemical transformations. Remarkably, the rigid scaffold of the imidazotriazinone core preorganizes these functional groups, amplifying hydrogen-bonding efficiency beyond intrinsic interaction energies—a phenomenon observed in molecular rotors where preorganization yielded 9.9 kcal/mol stabilization versus 1.5 kcal/mol for non-preorganized analogues [8].
Skeletal editing transforms the imidazole ring of purines into alternative nitrogen-rich heterocycles while conserving bioelectronic properties. The synthesis of 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one exemplifies this approach through two key modifications: (1) Replacement of the imidazole C8 carbon with a nitrogen atom, converting a five-membered ring into a fused [4.3.0]-bicyclic system, and (2) Introduction of a carbonyl group at position 4, enhancing dipole moment and hydrogen-bond acceptor capacity [5] [9]. These changes are depicted in Figure 2.
Table 2: Structural Comparison of Guanine and Imidazotriazinone
Parameter | Guanine | Imidazotriazinone | Biological Implication |
---|---|---|---|
Core Structure | Purine (6+5 fused) | Imidazo[4,3-f]triazine | Altered π-conjugation surface |
C8 Replacement | CH | N | Enhanced polarity & solubility |
Position 4 | NH | C=O | Additional H-bond acceptor site |
logP | -1.54 | -0.58 [9] | Improved membrane permeability |
The molecular weight reduction to 136.11 g/mol (vs. 151.13 g/mol for guanine) represents a minimalist approach to purine bioisosteres, aligning with fragment-based drug design principles. This strategy retains critical pharmacophores while optimizing physicochemical properties—particularly topological polar surface area (63.05 Ų) [9], which governs membrane permeability and solvation dynamics. Such modifications are increasingly exploited in kinase inhibitor development, where >276,000 purine analogues were recently screened for targeted protein interactions [7].
Tautomerism directly influences hydrogen-bonding fidelity and molecular recognition in aqueous biological environments. Computational analyses (B3LYP/6-311++G**) reveal that 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one adopts a dominant tautomer where the N7-H proton remains stabilized by the C6 carbonyl oxygen (distance: 2.02 Å), forming an intramolecular hydrogen bond that persists in aqueous solution [5]. This contrasts with guanine's complex tautomeric landscape featuring N9H–N1H and N7H–N1H equilibria.
Table 3: Tautomeric Distributions in Water (%)
Compound | Major Tautomer | Population | Minor Tautomer | Population |
---|---|---|---|---|
Guanine | Oxo-N9H (Keto) | 67% | Oxo-N7H (Keto) | 29% |
Imidazotriazinone | 4-Oxo-N1H | >98% | 4-Hydroxy-N4H | <2% |
The exceptional tautomeric homogeneity (>98% 4-oxo-N1H form) [5] [9] arises from two factors: (1) Resonance stabilization from the triazinone ring delocalizes electron density toward the carbonyl oxygen, and (2) The fused imidazole nitrogen at position 9 (vs. carbon in guanine) disfavors alternative protonation states. This uniformity ensures reliable hydrogen-bonding interactions in biological contexts, avoiding mismatches caused by tautomeric shifts.
Water solubility profiles further reflect these differences: While guanine exhibits pH-dependent solubility (0.35 g/L at pH 7), the imidazotriazinone's enhanced dipole moment (4.12 D vs. 2.98 D) and reduced logP (-0.58) [9] confer greater aqueous stability—validated by supplier storage specifications recommending 2–8°C aqueous solutions [2] [10]. Such properties are advantageous for drug formulations targeting intracellular enzymes and nucleic acid interactions where hydration dynamics govern binding affinity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7